molecular formula C13H9BrN2S B3023278 N-(4-Bromophenyl)benzo[d]thiazol-2-amine CAS No. 6278-86-0

N-(4-Bromophenyl)benzo[d]thiazol-2-amine

Cat. No. B3023278
CAS RN: 6278-86-0
M. Wt: 305.19 g/mol
InChI Key: VNHLHHAXIJZPQO-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 6278-86-0. It has a molecular weight of 305.2 and its IUPAC name is N-(4-bromophenyl)-1,3-benzothiazol-2-amine .


Synthesis Analysis

The synthesis of “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” and its derivatives has been achieved through various synthetic pathways. For instance, one method involves the reaction of 4-bromoacetophenone and thiourea in the presence of a catalyst iodine . Another method employs a recently reported procedure of Gabriel synthesis using Lawesson reagent .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” has been confirmed by physicochemical properties and spectral characteristics . A detailed analysis of the intermolecular interactions of the thiazole moiety bearing the amino and bromophenyl ring has been performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

“N-(4-Bromophenyl)benzo[d]thiazol-2-amine” is a solid compound. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety and Hazards

The safety information for “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” and its derivatives could involve further exploration of their antimicrobial and anticancer activities, as well as the development of more efficient synthetic routes .

properties

IUPAC Name

N-(4-bromophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLHHAXIJZPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283955
Record name N-(4-Bromophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)benzo[d]thiazol-2-amine

CAS RN

6278-86-0
Record name 6278-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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